molecular formula C22H28N4O2 B2716156 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide CAS No. 941869-77-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide

Cat. No. B2716156
M. Wt: 380.492
InChI Key: CZULILIMOAWWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide, commonly known as DIOC2, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DIOC2 is a derivative of oxalamide, which has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, including compounds with dimethylamino phenyl groups, highlights their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies have identified key structural features necessary for allosteric modulation, which include chain length, electron withdrawing groups, and amino substituents, impacting binding affinity and cooperativity. This suggests potential applications in designing novel therapeutics targeting the CB1 receptor for various neurological and metabolic disorders (Khurana et al., 2014).

Serotonin Receptor Agonists

The synthesis and testing of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, including derivatives with N,N-dimethylamino groups, have shown significant binding affinities to serotonin receptors. These compounds exhibit agonist activity, particularly towards the 5-HT1D receptors, indicating their potential in developing treatments for neurological disorders such as migraines and depression (Barf et al., 1996).

Sensors and Probes

Spirooxazine derivatives, incorporating dimethylaminophenyl components, have been explored as highly sensitive cyanide sensors. Their unique molecular design enhances the sensitivity and reaction speed, demonstrating applications in environmental monitoring and safety. The use of UV-visible difference spectroscopy with these probes enhances measurement accuracy, providing a novel approach for detecting cyanide in various settings (Zhu et al., 2012).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-23-21(27)22(28)24-15-20(17-9-11-18(12-10-17)25(2)3)26-14-13-16-7-5-6-8-19(16)26/h5-12,20H,4,13-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULILIMOAWWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-ethyloxalamide

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